
1-Acetylcyclohexene
Overview
Description
1-Acetylcyclohexene is an organic compound with the molecular formula C8H12O. It is a clear, slightly yellow liquid with a boiling point of 201-202°C and a density of 0.966 g/mL at 25°C . This compound is known for its unique structure, which consists of a cyclohexene ring with an acetyl group attached to it. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Acetylcyclohexene can be synthesized through several methods:
From 1-ethynylcyclohexanol: This method involves treating 1-ethynylcyclohexanol with phosphorus pentoxide in dry benzene, followed by refluxing and subsequent purification.
From cyclohexene: Another method involves treating cyclohexene with acetyl chloride and aluminum chloride.
Dehydrohalogenation and hydrolysis: This method uses ethylidenecyclohexane nitrosochloride as a starting material.
Chemical Reactions Analysis
1-Acetylcyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1-Acetylcyclohexene serves as a key intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the production of bicyclic lactones through a series of chemoenzymatic reactions. These lactones exhibit significant antiproliferative activity against certain cancer cell lines, highlighting the potential of this compound as a starting material in anticancer drug development .
Table 1: Antiproliferative Activity of Lactones Derived from this compound
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Lactone A | GL-1 | 18.43 |
Lactone B | CLB70 | 11.40 |
Biological Applications
Recent studies have indicated that derivatives of this compound possess antimicrobial properties. Specifically, racemic halolactones derived from this compound have shown selectivity towards certain bacterial strains, such as Proteus mirabilis, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A research study demonstrated that bicyclic lactones synthesized from this compound exhibited strong cytotoxicity against canine B-cell leukemia cells. The study utilized a five-step synthesis process that included lipase-catalyzed kinetic resolution, resulting in high enantiomeric purity (ee ≥ 99%) of the final products . The findings underscore the importance of this compound in designing therapeutics targeting cancer.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of racemic halolactones derived from this compound. The study revealed that these compounds selectively inhibited bacterial growth without exhibiting hemolytic activity on erythrocytes, making them promising candidates for further development as antimicrobial agents .
Applications in Material Science
In addition to its biological applications, this compound has been explored for its potential use in materials science. Its derivatives can serve as functional components in polymer chemistry, where they can modify the properties of polymers to enhance performance characteristics such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 1-acetylcyclohexene involves its interaction with various molecular targets and pathways. For example, it can participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles to form new carbon-carbon bonds . This reactivity is due to the presence of the acetyl group, which makes the compound more electrophilic.
Comparison with Similar Compounds
1-Acetylcyclohexene can be compared with other similar compounds, such as:
1-Acetylcyclopentene: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.
1-Acetylcyclobutene: This compound has a four-membered ring and exhibits different reactivity due to ring strain.
1-Acetylcyclohexane: This compound lacks the double bond present in this compound, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a cyclohexene ring and an acetyl group, which imparts specific reactivity and applications in various fields.
Biological Activity
1-Acetylcyclohexene is an organic compound with the molecular formula . It is characterized by a cyclohexene ring substituted with an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antiproliferative, and cytotoxic effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives synthesized from this compound showed selective antibacterial activity against Proteus mirabilis, a common pathogen associated with urinary tract infections. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs) and displayed promising results, suggesting that modifications to the cyclohexene structure can enhance antibacterial efficacy .
Antiproliferative Activity
The antiproliferative effects of compounds derived from this compound have been extensively studied. In particular, bicyclic δ-halo-γ-lactones synthesized from this compound were tested against canine B-cell leukemia cell lines (GL-1 and CLB70). The results indicated that these lactones exhibited notable cytotoxicity, with IC50 values of 18.43 µg/mL for GL-1 and 11.40 µg/mL for CLB70, comparable to established chemotherapeutic agents like etoposide .
Cytotoxic Effects
The cytotoxic potential of this compound derivatives was further evaluated in various cancer cell lines. For instance, essential oils containing this compound were shown to induce apoptosis in MCF-7 breast cancer cells, demonstrating an IC50 value of approximately 10 µg/mL. This suggests that this compound and its derivatives could serve as effective agents in cancer therapy .
Study on Antimicrobial Properties
A recent study focused on the synthesis of halogenated derivatives of γ-lactones derived from this compound. The researchers found that these compounds not only retained antimicrobial activity but also exhibited low toxicity towards erythrocytes, indicating a favorable safety profile for potential therapeutic applications .
Evaluation of Cytotoxicity
In another investigation, the cytotoxic effects of essential oils containing this compound were assessed against several human cancer cell lines including HepG2 (liver), A-549 (lung), and HCT-116 (colon). The results indicated that these oils could significantly reduce cell viability in a dose-dependent manner, reinforcing the compound's potential as an anticancer agent .
Synthesis Methods
The synthesis of biologically active derivatives from this compound typically involves several key steps:
- Kinetic Resolution : Utilizing lipase-catalyzed reactions to achieve enantiomeric purity in the synthesis of lactones.
- Cyclization Reactions : Employing organocatalytic methods to facilitate cyclization processes that yield complex bicyclic structures.
- Functionalization : Introducing halogen atoms or other functional groups to enhance biological activity.
Table: Summary of Biological Activities
Activity Type | Tested Against | IC50 Values | Remarks |
---|---|---|---|
Antimicrobial | Proteus mirabilis | Varies by derivative | Selective antibacterial properties observed |
Antiproliferative | Canine B-cell leukemia | GL-1: 18.43 µg/mL | Comparable to etoposide |
Cytotoxic | MCF-7 breast cancer cells | ~10 µg/mL | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-acetylcyclohexene, and how can reproducibility be ensured?
The isomerization of 1-ethynylcyclohexanol using acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) is a well-established method. Key steps include:
- Reaction setup : Use a reflux apparatus under anhydrous conditions to minimize side reactions.
- Catalyst optimization : Adjust catalyst loading (typically 5–10 mol%) to balance reaction rate and byproduct formation.
- Workup : Neutralize the acidic catalyst with aqueous NaHCO₃, followed by extraction with dichloromethane and purification via fractional distillation or column chromatography.
For reproducibility, document solvent purity, reaction temperature (±2°C), and catalyst batch. Cross-validate product identity using NMR (¹H/¹³C) and GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Confirm the presence of the acetyl group (δ ~2.1 ppm, singlet) and cyclohexene protons (δ ~5.5–6.0 ppm, multiplet).
- IR Spectroscopy : Identify carbonyl stretching (~1680–1720 cm⁻¹) and alkene C=C (~1600–1650 cm⁻¹) absorption bands.
- Mass Spectrometry : Look for molecular ion peaks at m/z 124 (C₈H₁₂O) and fragmentation patterns consistent with cyclohexene ring cleavage.
Calibrate instruments using reference standards and report solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts) .
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent polymerization.
Refer to SDS data for spill management and disposal protocols compliant with local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound in catalytic systems?
In dirhodium-catalyzed allylic oxidations (e.g., with TBHP), optimize:
- Solvent polarity : Dichloromethane enhances solubility of hydrophobic intermediates.
- Catalyst loading : 2–5 mol% dirhodium caprolactamate minimizes catalyst poisoning.
- Temperature control : Maintain 40–50°C to accelerate kinetics without degrading TBHP.
Monitor reaction progress via in situ ¹H NMR (e.g., using biphenyl as an internal standard) to quantify conversion and adjust stoichiometry dynamically .
Q. How can structural contradictions in this compound derivatives be resolved?
Contradictions in regioselectivity or stereochemistry (e.g., in Diels-Alder adducts) require:
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition states and regioselectivity.
- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures.
- Isotopic labeling : Track reaction pathways using ¹³C-labeled acetyl groups to confirm mechanistic hypotheses.
Cross-reference experimental data with theoretical models to reconcile discrepancies .
Q. What role does this compound play in synthesizing polycyclic medicinal compounds?
this compound serves as a key intermediate in:
- Mannich reactions : Form decahydroquinolinones via aminoketone intermediates under pressurized NH₃.
- Acylations : Introduce benzyloxycarbonyl groups to generate enantiomerically pure scaffolds for CB2 receptor agonists.
Design multi-step protocols with orthogonal protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions during functionalization .
Q. How should researchers design kinetic studies for this compound reactions?
- Quench-flow techniques : Halt reactions at precise intervals (e.g., using liquid N₂) to capture transient intermediates.
- Arrhenius analysis : Measure rate constants at 3–5 temperatures to calculate activation energy (Eₐ).
- Isolation of intermediates : Use flash chromatography or preparative HPLC to isolate and characterize metastable species.
Validate kinetic models with pseudo-first-order approximations and Eyring plots .
Q. Methodological Guidance
Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?
- Batch documentation : Record lot numbers of reagents, catalysts, and solvents.
- Intermediate characterization : Provide ¹H/¹³C NMR, HRMS, and melting points for all isolated compounds.
- Open-data practices : Share raw chromatograms and spectral data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies mitigate conflicting data in catalytic cycle proposals?
- Mechanistic probes : Use deuterated substrates (e.g., D₂O) to identify rate-determining steps via kinetic isotope effects.
- Operando spectroscopy**: Combine Raman and UV-Vis to monitor catalyst oxidation states in real time.
- Control experiments : Exclude radical pathways by adding inhibitors (e.g., TEMPO) and verify via EPR spectroscopy .
Q. How should researchers address ethical and reporting standards in this compound studies?
- Data transparency : Disclose failed experiments (e.g., polymerization attempts) to avoid publication bias.
- Hazard reporting : Detail waste disposal methods and occupational exposure limits in compliance with ECHA guidelines.
- Co-authorship criteria : Follow CRediT taxonomy to attribute roles (e.g., synthesis, analysis, writing) accurately .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLUDGDHUEBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862478 | |
Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |
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Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Acetylcyclohexene | |
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CAS No. |
932-66-1, 88449-93-8 | |
Record name | 1-Acetylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-66-1 | |
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Record name | 1-Acetylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661 | |
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Record name | Ethanone, 1-(cyclohexen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylcyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216 | |
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Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1-enylmethylketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051 | |
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Record name | 1-ACETYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL | |
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Retrosynthesis Analysis
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